molecular formula C6H5Cl3O3 B2430299 Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- CAS No. 647825-02-3

Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl-

Cat. No.: B2430299
CAS No.: 647825-02-3
M. Wt: 231.45
InChI Key: BCWOXLUSWLFSPU-UHFFFAOYSA-N
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Description

Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- is a chemical compound belonging to the furanone family This compound is characterized by its furan ring structure with various substituents, including a trichloromethyl group, a hydroxyl group, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of trichloromethyl ketones with hydroxylated furan derivatives. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The trichloromethyl group can be reduced to form less chlorinated derivatives.

    Substitution: The furan ring can undergo substitution reactions with various nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Conditions may vary depending on the substituent, but common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce less chlorinated derivatives.

Scientific Research Applications

Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the production of various chemical products, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- involves its interaction with specific molecular targets and pathways. The trichloromethyl group and hydroxyl group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Furan-2(5H)-one, 5-ethyl-3-hydroxy-4-methyl-
  • Furan-2(5H)-one, 5-methyl-3-hydroxy-4-methyl-
  • Furan-2(5H)-one, 5-chloromethyl-3-hydroxy-4-methyl-

Uniqueness

Furan-2(5H)-one, 5-trichloromethyl-3-hydroxy-4-methyl- is unique due to the presence of the trichloromethyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

4-hydroxy-3-methyl-2-(trichloromethyl)-2H-furan-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl3O3/c1-2-3(10)5(11)12-4(2)6(7,8)9/h4,10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCWOXLUSWLFSPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC1C(Cl)(Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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